molecular formula C12H11IN2O3 B14386718 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 88048-67-3

5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14386718
CAS No.: 88048-67-3
M. Wt: 358.13 g/mol
InChI Key: RGVLQSUZYDHTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 3-iodoaniline, and urea.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the pyrimidine ring.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the iodine atom in the phenyl ring.

    5-Methyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Has a methyl group instead of an ethyl group.

    5-Ethyl-5-(4-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: The iodine atom is positioned differently on the phenyl ring.

Uniqueness

The presence of the iodine atom in the 3-position of the phenyl ring and the ethyl group at the 5-position of the pyrimidine ring makes 5-Ethyl-5-(3-iodophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione unique. These structural features may contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

88048-67-3

Molecular Formula

C12H11IN2O3

Molecular Weight

358.13 g/mol

IUPAC Name

5-ethyl-5-(3-iodophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H11IN2O3/c1-2-12(7-4-3-5-8(13)6-7)9(16)14-11(18)15-10(12)17/h3-6H,2H2,1H3,(H2,14,15,16,17,18)

InChI Key

RGVLQSUZYDHTBW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC(=CC=C2)I

Origin of Product

United States

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